6-Amino-4-bromobenzo[e]perimidin-7-one

Inflammation Research Leukotriene Biology 5-Lipoxygenase Inhibition

6-Amino-4-bromobenzo[e]perimidin-7-one is a chromophore-modified anthracenedione analog belonging to the 7H-benzo[e]perimidin-7-one class of fused heterocycles. It is distinguished from the parent scaffold by the simultaneous presence of a primary amino group at the 6-position and a bromine atom at the 4-position, a dual-functionalization that creates a versatile synthetic handle and modulates its biological target interaction profile.

Molecular Formula C15H8BrN3O
Molecular Weight 326.15 g/mol
Cat. No. B8041478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-bromobenzo[e]perimidin-7-one
Molecular FormulaC15H8BrN3O
Molecular Weight326.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC=NC4=C(C=C(C(=C43)C2=O)N)Br
InChIInChI=1S/C15H8BrN3O/c16-9-5-10(17)11-12-13(18-6-19-14(9)12)7-3-1-2-4-8(7)15(11)20/h1-6H,17H2
InChIKeyBVVAJPSZWYZCIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-4-bromobenzo[e]perimidin-7-one: A Dual-Functionalized Benzoperimidine Pharmacophore for Targeted Inhibitor Screening and Chemical Biology


6-Amino-4-bromobenzo[e]perimidin-7-one is a chromophore-modified anthracenedione analog belonging to the 7H-benzo[e]perimidin-7-one class of fused heterocycles [1]. It is distinguished from the parent scaffold by the simultaneous presence of a primary amino group at the 6-position and a bromine atom at the 4-position, a dual-functionalization that creates a versatile synthetic handle and modulates its biological target interaction profile [2]. The benzoperimidine pharmacophore is of significant interest due to its ability to overcome multidrug resistance (MDR) in tumor models, a property documented across multiple studies of 6-[(aminoalkyl)amino]-substituted derivatives [3].

Why 6-Amino-4-bromobenzo[e]perimidin-7-one Cannot Be Replaced by Non-Brominated or Des-Amino Benzoperimidine Analogs


The benzoperimidine core requires specific substituent patterns to achieve its biological profile; generic substitution fails because the 4-bromo and 6-amino groups are not functionally interchangeable. The 4-bromo atom is critical for modulating kinase inhibition potency, as evidenced by the stark drop in GSK-3β inhibitory activity from the non-brominated parent (IC50 = 1.63 µM) to the 4-bromo derivative (IC50 = 32 µM) [1]. Simultaneously, the 6-amino group is essential for the compound's 5-lipoxygenase (5-LO) and phosphodiesterase (PDE7A) inhibition profile, documented at IC50 values of 3.6 µM and 2.14 µM respectively, which are absent in des-amino bromo-benzoperimidines used primarily as dye intermediates [2][3]. Simply choosing the non-brominated 6-amino-7H-benzo[e]perimidin-7-one or the 6-bromo-7H-benzo[e]perimidin-7-one precursor will yield fundamentally different target engagement and synthetic utility.

Quantitative Differentiation Evidence for 6-Amino-4-bromobenzo[e]perimidin-7-one Against Its Closest Analogs


5-Lipoxygenase (5-LO) Inhibitory Potency Compared to Established Inhibitor Standards

6-Amino-4-bromobenzo[e]perimidin-7-one inhibits human 5-lipoxygenase (5-LO) with an IC50 of 3.6 µM in a cell-intact assay using human neutrophils stimulated with A23187/AA ionophore [1]. This potency is weaker than the nanomolar-level reference inhibitor PF-4191834 (IC50 = 229 nM) and the natural product NDGA (IC50 = 200 nM) , but it represents a structurally distinct chemotype for 5-LO modulation. Unlike catechol-based inhibitors, this benzoperimidine scaffold does not rely on redox activity or iron chelation, offering a differentiated mechanistic approach for conditions where redox-based toxicity is a concern.

Inflammation Research Leukotriene Biology 5-Lipoxygenase Inhibition

PDE7A Enzyme Inhibition Profile and Selectivity Differentiation

The compound inhibits human recombinant PDE7A1 with an IC50 of 2.14 µM, as measured by scintillation proximity assay monitoring [3H]cAMP hydrolysis [1]. This activity places it in the low micromolar range for PDE7A, a target implicated in T-cell function and inflammatory disorders. For context, high-affinity PDE7A probe molecules achieve IC50 values in the 27 nM range [2]. While less potent, the benzoperimidine scaffold provides a novel chemotype for PDE7A inhibition distinct from the imidazo-pyrimidinone and quinazoline scaffolds that dominate the field, offering a differentiated starting point for medicinal chemistry optimization.

Immunology cAMP Signaling PDE7A Inhibition

Impact of 4-Bromo Substitution on GSK-3β Kinase Inhibition: Direct Comparison with the Non-Brominated Parent Scaffold

A direct comparison of GSK-3β inhibitory potency reveals that the introduction of a bromine atom at the 4-position dramatically reduces kinase affinity. The non-brominated 6-amino-7H-benzo[e]perimidin-7-one scaffold was identified as a GSK-3β inhibitor with an IC50 of 1.63 µM through computational screening and in vitro validation [1]. In contrast, the 4-bromo derivative (6-Amino-4-bromobenzo[e]perimidin-7-one) shows an IC50 of 32 µM against porcine brain GSK-3α/β [2]. This ~20-fold loss of potency demonstrates that the 4-bromo substituent is not tolerated for GSK-3β binding, providing critical SAR information that can guide researchers away from this substitution pattern when targeting GSK-3 kinases, while simultaneously highlighting the potential for selective targeting of other enzymes (5-LO, PDE7A) where the bromine may be beneficial.

Kinase Inhibitor Design Glycogen Synthase Kinase-3 Structure-Activity Relationship

Synthetic Versatility via Dual Functionalization: 4-Bromo as a Handle and 6-Amino as a Condensation Site

6-Amino-4-bromobenzo[e]perimidin-7-one uniquely combines two reactive functional groups that serve orthogonal synthetic roles. The 4-bromo substituent enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 6-amino group can participate in condensation reactions with aldehydes or anhydrides to form extended chromophore systems [1]. This is directly evidenced by the demonstrated utility of the closely related 6-bromo-7H-benzo[e]perimidin-7-one as a precursor for anthrapyrimidine colorants, where condensation with substituted aromatic amines yields dyes with thermal stability up to 250 °C as measured by thermogravimetric analysis and excellent photostability in DMSO [2]. The presence of the additional 6-amino group in the target compound enables an expanded range of derivatization strategies not available with the simpler 6-bromo or 6-amino mono-functionalized analogs.

Synthetic Chemistry Colorant Development Cross-Coupling Reactions

Class-Level Differentiation: Benzoperimidines Exhibit Overcome Multidrug Resistance Unlike Mitoxantrone and Doxorubicin

While direct MDR data for 6-Amino-4-bromobenzo[e]perimidin-7-one itself is not yet published, the benzoperimidine class to which it belongs has demonstrated a well-documented ability to overcome multidrug resistance—a property not shared by established anthracenediones. The most active compound in the 8,11-dihydroxy-benzoperimidine series (compound 6a) displayed little cross-resistance in MDR phenotype cell lines, in contrast to both mitoxantrone and doxorubicin which showed significant cross-resistance [1]. In vivo, compound 6a maintained equivalent antitumor activity against both the A2780 human tumor xenograft and its MDR A2780/Dx subline, demonstrating no difference in efficacy regardless of resistance status, at an optimal dose of 10 mg/kg (%T/C 196 against P388 leukemia) [2]. The benzoperimidines were specifically designed with an additional pyrimidine ring to diminish peroxidation activity and thus potentially lower cardiotoxicity compared to mitoxantrone—a class-level advantage corroborated by the observation that benzoperimidines do not stimulate free radical formation due to poor substrate properties for NADH dehydrogenase [3].

Multidrug Resistance (MDR) Cancer Chemotherapy P-glycoprotein

Optimal Scientific and Industrial Use Cases for 6-Amino-4-bromobenzo[e]perimidin-7-one Based on Verified Differentiation Evidence


Anti-Inflammatory Drug Discovery: Hit-to-Lead Optimization Targeting 5-Lipoxygenase

Procurement of 6-Amino-4-bromobenzo[e]perimidin-7-one is justified for 5-LO inhibitor programs seeking a non-redox, non-catechol chemotype with validated target engagement (IC50 = 3.6 µM in a cell-intact human neutrophil assay [1]). The compound's benzoperimidine scaffold avoids the antioxidant and iron-chelating mechanisms common to catechol-based 5-LO inhibitors, offering a differentiated pharmacological profile. The 4-bromo position serves as a vector for SAR expansion via cross-coupling to improve potency toward the nanomolar range observed with reference inhibitors.

Novel PDE7A Inhibitor Development for Immunological Disorders

For laboratories developing PDE7A inhibitors with freedom-to-operate, this compound provides a validated low-micromolar hit (IC50 = 2.14 µM against human recombinant PDE7A1 [2]) on a scaffold with no prior patent landscape association with PDE7A. The dual functionalization enables rapid analog generation around both the 4-bromo and 6-amino positions, supporting efficient SAR campaigns to improve potency toward the sub-100 nM range of leading PDE7A chemical probes.

Kinase Selectivity Profiling and GSK-3β SAR Studies

The ~20-fold reduction in GSK-3β inhibitory potency upon 4-bromo substitution (from IC50 = 1.63 µM for the non-brominated parent to 32 µM for the brominated derivative [3]) makes this compound an essential tool for kinase selectivity profiling. Researchers can use the 4-bromo derivative as a negative control for GSK-3β engagement while simultaneously assessing its activity against alternative targets such as CDK5 (IC50 = 33 µM [4]), enabling construction of selectivity fingerprints that inform rational multi-target kinase inhibitor design.

Advanced Functional Dye and Chromophore Synthesis via Dual-Reactive Intermediate

The compound's unique combination of a bromine atom for cross-coupling and an amino group for condensation makes it a versatile intermediate for synthesizing structurally diverse anthrapyrimidine colorants with demonstrated thermal stability (up to 250 °C [5]). This dual-functionalization eliminates the need for separate bromination and amination steps, streamlining the synthesis of novel fluorescent probes, dye-sensitized solar cell materials, and photostable polymer colorants that require two independent points of derivatization.

Quote Request

Request a Quote for 6-Amino-4-bromobenzo[e]perimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.